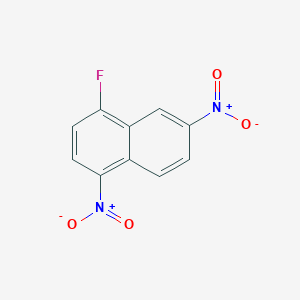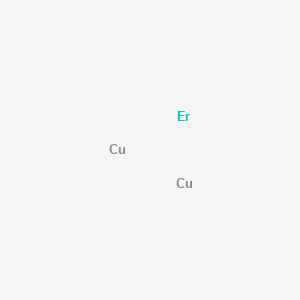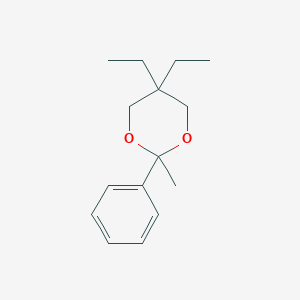
5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes It is characterized by a dioxane ring substituted with ethyl, methyl, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane typically involves the cyclization of appropriate diols with aldehydes or ketones under acidic conditions. One common method is the acid-catalyzed reaction of 2-methyl-2-phenyl-1,3-propanediol with diethyl ketone. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted dioxanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a model to study the behavior of dioxane derivatives in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the compound is converted to ketones or carboxylic acids through the transfer of oxygen atoms. In reduction reactions, it is converted to alcohols through the addition of hydrogen atoms. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but with methyl groups instead of ethyl groups.
5,5-Diethyl-1,3-dioxan-2-one: Contains a carbonyl group in the dioxane ring.
2,2-Dimethyl-5-phenyl-1,3-dioxane: Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness: 5,5-Diethyl-2-methyl-2-phenyl-1,3-dioxane is unique due to the presence of both ethyl and phenyl groups on the dioxane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
24571-19-5 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
5,5-diethyl-2-methyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O2/c1-4-15(5-2)11-16-14(3,17-12-15)13-9-7-6-8-10-13/h6-10H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
WPCADHMLWADJDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(OC1)(C)C2=CC=CC=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


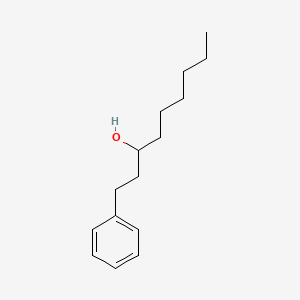
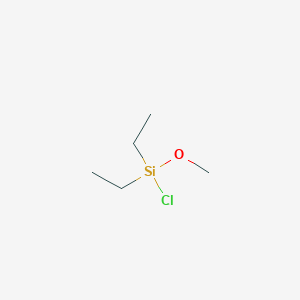
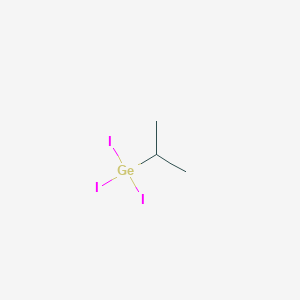
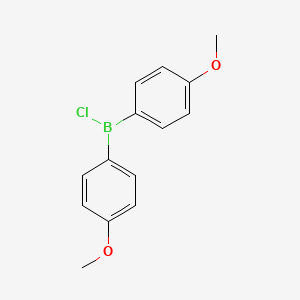

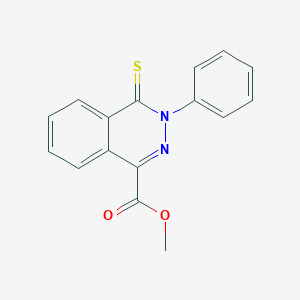
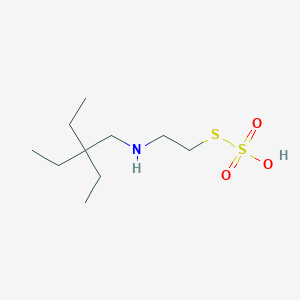
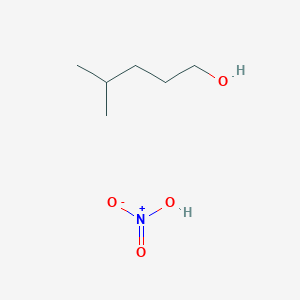
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
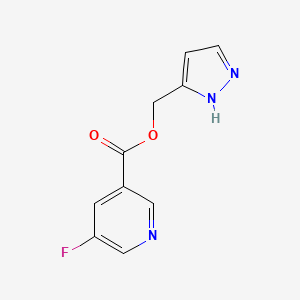
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
